molecular formula C10H9IO4 B13824218 Methyl O-acetyl-5-iodosalicylate CAS No. 22621-40-5

Methyl O-acetyl-5-iodosalicylate

Cat. No.: B13824218
CAS No.: 22621-40-5
M. Wt: 320.08 g/mol
InChI Key: HRVZFEACPOXONC-UHFFFAOYSA-N
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Description

Methyl O-acetyl-5-iodosalicylate is a chemical compound with the molecular formula C10H9IO4 It is a derivative of salicylic acid, where the hydroxyl group is acetylated, and an iodine atom is introduced at the 5-position of the aromatic ring

Properties

CAS No.

22621-40-5

Molecular Formula

C10H9IO4

Molecular Weight

320.08 g/mol

IUPAC Name

methyl 5-acetyloxy-2-iodobenzoate

InChI

InChI=1S/C10H9IO4/c1-6(12)15-7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3

InChI Key

HRVZFEACPOXONC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)I)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl O-acetyl-5-iodosalicylate typically involves the acetylation of methyl 5-iodosalicylate. The process begins with the iodination of methyl salicylate to form methyl 5-iodosalicylate. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl O-acetyl-5-iodosalicylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl O-acetyl-5-iodosalicylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl O-acetyl-5-iodosalicylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Methyl O-acetyl-5-iodosalicylate is unique due to the presence of both the acetyl and iodine substituents. This combination imparts distinct chemical properties, such as increased reactivity and potential for halogen bonding, which are not observed in the similar compounds listed above .

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